molecular formula C8H10N2O B057915 N-(4-methylpyridin-2-yl)acetamide CAS No. 5327-32-2

N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B057915
CAS No.: 5327-32-2
M. Wt: 150.18 g/mol
InChI Key: QGZHGSGLCZEGHA-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an acetamide group attached to the nitrogen atom of the pyridine ring

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of potent inhibitors of Eimeria tenalla cGMP-dependant protein kinase as antiparasitic agents . This suggests that N-(4-methylpyridin-2-yl)acetamide may interact with enzymes and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that this compound can interact with biomolecules, potentially leading to changes in gene expression or enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methylpyridin-2-yl)acetamide can be synthesized through the reaction of 4-methylpyridine with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:

[ \text{4-methylpyridine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also be optimized by controlling parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 4-methylpyridin-2-ylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-methylpyridin-2-yl)acetamide
  • N-(4-methylpyridin-2-yl)acetamide N-oxide
  • 4-methylpyridin-2-ylamine

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

N-(4-methylpyridin-2-yl)acetamide is an organic compound with significant potential in various biological applications, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from diverse research sources.

Overview of the Compound

  • Chemical Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • Structure : It is characterized by a pyridine ring substituted with an acetamide group, which is crucial for its biological activity.

This compound has been identified as a derivative of pyridine with notable biochemical properties. Its interactions with various biomolecules can lead to significant changes in gene expression and enzyme activity. The compound has been utilized in the synthesis of inhibitors targeting Eimeria tenella cGMP-dependent protein kinase, indicating its potential as an antiparasitic agent.

The mechanism of action involves the compound's ability to interact with specific receptors or enzymes, potentially modulating various biochemical pathways. Research indicates that it may inhibit protein synthesis pathways and affect nucleic acid and peptidoglycan production in microbial systems .

Key Mechanisms:

  • Enzyme Inhibition : this compound may inhibit enzymes critical for microbial growth.
  • Gene Expression Modulation : The compound can alter gene expression patterns, impacting cellular functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in drug development.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliNotable inhibition observed

The compound has shown bactericidal action, indicating its effectiveness in reducing bacterial viability .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit cell growth in various cancer cell lines:

Cell Line Inhibition (%) at 10 µM
K56232.29%
MCF-738.92%
A549Notable inhibition observed

These results indicate its potential as a therapeutic agent against specific types of cancer .

Case Studies and Research Findings

  • Antiparasitic Activity : A study demonstrated that derivatives of this compound could serve as potent inhibitors against Eimeria species, suggesting its utility in treating parasitic infections.
  • Antimicrobial Screening : In a comparative study with known antibiotics, this compound exhibited comparable or superior antimicrobial activity against MRSA strains, highlighting its potential as an alternative treatment option .
  • Cytotoxicity Evaluation : Research evaluating the cytotoxic effects on NIH3T3 cell lines indicated that while some derivatives showed significant inhibition, others remained non-toxic at therapeutic concentrations, emphasizing the importance of structure-activity relationships in drug design .

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZHGSGLCZEGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277644
Record name 2-Acetylamino-4-methylpyridine
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-32-2
Record name N-(4-Methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3314
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Record name 5327-32-2
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Record name 2-Acetylamino-4-methylpyridine
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Record name N-(4-Methyl-2-pyridyl)acetamide
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Synthesis routes and methods I

Procedure details

2-Amino4-methylpyridine (99.0 g, 91.5 mmol) in acetic anhydride (250 mL) was warmed to 70° C. for two h. The mixture was cooled to room temperature and diethyl ether (100 mL) added. The product crystallized as white needle crystals. Filtering and drying in vacuo afforded N-(4-methyl-pyridin-2-yl)-acetamide (130 g, 95%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-methylpyridine (20 g) in acetic acid (80 ml) was added acetic anhydride and the resulting solution was refluxed for 3 h. The solution was concentrated in vacuo and the solid obtained was triturated with about 50 ml of water and carefully neutralised with solid sodium bicarbonate. The solid was filtered, washed with water and dried under vacuum to give the crude title compound as a white solid (20 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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